2-bromo-1,3-difluoro-5-(propan-2-yl)benzene
Description
Overview of Halogenated Benzenes in Contemporary Organic Chemistry Research
Halogenated benzenes are foundational building blocks in modern organic synthesis. Their utility stems from the reactivity of the carbon-halogen bond, which allows for a wide array of chemical transformations. Synthetic organic chemists frequently employ these compounds as precursors for constructing more complex molecular architectures.
Key reactions involving halogenated benzenes include:
Cross-Coupling Reactions: Halogens, particularly bromine and iodine, serve as effective "handles" for palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr): In aromatic rings that are "electron-poor," a halogen can be displaced by a nucleophile. This reaction is especially efficient when the ring is activated by strongly electron-withdrawing groups.
Formation of Organometallic Reagents: Bromo- and iodoarenes can be converted into organolithium or Grignard reagents, which are powerful nucleophiles used to form new carbon-carbon bonds.
The strategic placement of halogens on a benzene (B151609) ring can influence the regiochemistry of subsequent reactions, providing chemists with precise control over the synthesis of polysubstituted aromatic compounds. longdom.org
Strategic Importance of Bromine and Fluorine Substituents in Aromatic Systems
The presence of both bromine and fluorine on the same aromatic ring, as in 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene, creates a molecule with distinct and highly valuable chemical properties. The effects of these two halogens are complementary.
Fluorine's Influence: Fluorine is the most electronegative element, and its presence on a benzene ring has profound electronic consequences.
Inductive Effect: Fluorine exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the aromatic ring. This deactivates the ring toward electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex).
Bromine's Role: Bromine's properties offer a different set of synthetic advantages.
Versatile Coupling Partner: The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine a superior leaving group in many reactions. It is an ideal substituent for participating in a wide range of metal-catalyzed cross-coupling reactions. researchgate.net
Electronic Effects: Like fluorine, bromine is deactivating towards electrophilic substitution due to its inductive effect. However, it is less deactivating than fluorine. youtube.com It can also participate in p-π conjugation, which influences the electronic properties of the molecule. researchgate.net
The combination of two activating fluorine atoms with a synthetically versatile bromine atom makes compounds like this compound potent intermediates in chemical synthesis.
Rationale for In-Depth Academic Investigation of this compound
While specific academic literature on this compound is not extensive, its structural features provide a clear rationale for its investigation as a valuable synthetic building block. The molecule is a trifunctionalized benzene ring, offering multiple sites for controlled, sequential chemical modifications.
The rationale for its study is based on its potential applications in:
Medicinal Chemistry: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The isopropyl group adds lipophilicity, which can improve membrane permeability. The bromine atom provides a reactive site for introducing further complexity, allowing for the synthesis of diverse libraries of potential drug candidates.
Materials Science: Fluorinated aromatic compounds are precursors to high-performance polymers and liquid crystals known for their thermal stability and unique electronic properties. acs.org
Agrochemicals: Many modern pesticides and herbicides contain complex halogenated aromatic cores. This compound could serve as a key intermediate in the synthesis of new agrochemicals.
The commercial availability of many closely related bromo-difluorobenzene derivatives underscores the general utility of this class of compounds as intermediates in various industrial and research applications. fishersci.nochemicalbook.com
Current Research Landscape and Underexplored Facets of Alkyl-Halogenated Aromatics
The field of organic synthesis continues to pursue the development of novel methods for the efficient and selective functionalization of aromatic rings. While the chemistry of simple halogenated benzenes is well-established, the study of more complex, polysubstituted systems that combine different halogens with alkyl groups remains an active area of research.
Current Research Focus:
Catalysis: Developing new catalysts that can selectively activate a specific C-H or C-X bond on a multi-substituted ring.
Regioselectivity: Understanding and controlling where a new substituent will be introduced on a ring that already contains multiple directing groups.
Bioactive Molecules: The intentional use of alkyl halides in drug discovery is gaining traction, moving past the misconception that they are merely non-specific alkylators. Research shows that halogenation can enhance bioactivity through specific steric and electronic interactions. nih.govnih.gov
Underexplored Facets: The precise interplay between multiple, different halogen substituents (like bromine and fluorine) and alkyl groups on a single aromatic ring is a complex and relatively underexplored area. Predicting the outcome of reactions on such systems is challenging due to the competing electronic and steric effects of the substituents. Further research is needed to develop predictive models and synthetic methods that can harness the full potential of these highly functionalized molecules. The study of chiral alkyl halides, in particular, is seen as an under-explored but promising motif in medicine. nih.govresearchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
This data is computationally predicted.
| Property | Value |
| Molecular Formula | C₉H₉BrF₂ |
| Molecular Weight | 235.07 g/mol |
| IUPAC Name | 2-bromo-1,3-difluoro-5-propan-2-ylbenzene |
| SMILES | CC(C)C1=CC(=C(C(=C1)F)Br)F |
| InChI Key | IJHRAXVCIHLTFO-UHFFFAOYSA-N |
| XLogP3 | 3.9 |
Properties
CAS No. |
2387058-98-0 |
|---|---|
Molecular Formula |
C9H9BrF2 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
2-bromo-1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H9BrF2/c1-5(2)6-3-7(11)9(10)8(12)4-6/h3-5H,1-2H3 |
InChI Key |
IJHRAXVCIHLTFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)F)Br)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 1,3 Difluoro 5 Propan 2 Yl Benzene
Retrosynthetic Analysis and Strategic Disconnections for the 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene Core
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This process involves breaking down the molecule at key bonds, known as disconnections, to identify potential precursors.
Identification of Key Precursors and Building Blocks
A retrosynthetic analysis of this compound suggests several potential synthetic routes. One logical disconnection is the carbon-bromine bond, leading to 1,3-difluoro-5-(propan-2-yl)benzene as a key precursor. This intermediate can be synthesized through various methods, including the fluorination of a corresponding aniline (B41778) derivative via a Schiemann reaction or by nucleophilic aromatic substitution.
Another strategic disconnection involves the isopropyl group, suggesting 4-bromo-2,6-difluorotoluene as a potential starting material. The isopropyl group can be introduced via Friedel-Crafts alkylation or acylation followed by reduction. However, Friedel-Crafts reactions on highly substituted and deactivated rings can be challenging.
A third possibility is to start with a more extensively substituted precursor, such as a brominated and fluorinated aniline, and then introduce the isopropyl group. The order of these reactions is critical to achieving the desired substitution pattern due to the directing effects of the substituents.
Protecting Group Strategies for Selective Synthesis
In the synthesis of complex molecules, protecting groups are often employed to temporarily mask reactive functional groups, allowing for selective transformations at other sites. jocpr.com For the synthesis of this compound, protecting groups could be utilized to control the regioselectivity of the bromination or isopropylation steps.
For instance, if a synthetic route starts from an aniline derivative, the amino group can be protected as an acetamide. This not only protects the amino group from unwanted side reactions but also modifies its directing effect, favoring ortho and para substitution. After the desired substitutions are achieved, the protecting group can be removed to yield the final product. The choice of a protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal. semanticscholar.org
Classical and Contemporary Approaches to Halogenated Isopropylbenzenes
The synthesis of halogenated isopropylbenzenes often involves a combination of classical electrophilic aromatic substitution reactions and more modern techniques like directed ortho-metalation.
Electrophilic Aromatic Substitution for Bromination and Isopropyl Introduction
Electrophilic aromatic substitution (EAS) is a fundamental reaction for introducing substituents onto a benzene (B151609) ring. fiveable.me
Bromination: The introduction of a bromine atom onto an aromatic ring is typically achieved using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). fiveable.me The catalyst polarizes the bromine molecule, making it a more potent electrophile. wvu.edulibretexts.org The regioselectivity of bromination is governed by the directing effects of the substituents already present on the ring. makingmolecules.com
Isopropylation: The isopropyl group can be introduced via Friedel-Crafts alkylation using 2-chloropropane (B107684) and a Lewis acid catalyst like aluminum chloride (AlCl₃). openstax.org However, this reaction is prone to carbocation rearrangements and polyalkylation. A more controlled method is Friedel-Crafts acylation with propanoyl chloride, followed by reduction of the resulting ketone to an isopropyl group. This two-step process avoids the issues associated with direct alkylation.
The order of these substitutions is critical. For instance, if starting with 1,3-difluorobenzene (B1663923), the fluorine atoms are ortho, para-directing but deactivating. makingmolecules.com Isopropylation would likely occur at the 4-position, followed by bromination at one of the positions ortho to the fluorine atoms.
Nucleophilic Aromatic Substitution Strategies for Fluorine Incorporation
Nucleophilic aromatic substitution (SNAr) is a key method for introducing fluorine atoms onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org In this reaction, a nucleophile replaces a leaving group on the aromatic ring. masterorganicchemistry.com
For the synthesis of this compound, a potential precursor could be a dichlorinated or dibrominated benzene derivative. The fluorine atoms can then be introduced by reaction with a fluoride (B91410) source, such as potassium fluoride, in a polar aprotic solvent. The rate of SNAr is influenced by the nature of the leaving group, with fluoride itself being a surprisingly good leaving group in some cases due to its high electronegativity which stabilizes the intermediate Meisenheimer complex. masterorganicchemistry.comstackexchange.com
Ortho-Directed Metalation and Functionalization of Difluorobenzenes
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org In this reaction, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position. uwindsor.caorganic-chemistry.org The resulting aryllithium species can then react with an electrophile to introduce a substituent at that specific position. wikipedia.org
In the context of difluorobenzenes, the fluorine atoms themselves can act as weak directing groups. nih.gov The reactivity of C-H bonds ortho to fluorine substituents is enhanced, allowing for selective functionalization. nih.govacs.org This strategy could be employed to introduce the bromine or isopropyl group at a specific position on a difluorobenzene precursor. For example, lithiation of 1,3-difluorobenzene followed by quenching with an electrophile could provide a route to selectively substituted difluorobenzenes.
Advanced Catalytic Methods in the Synthesis of this compound
The synthesis of specifically substituted aromatic compounds like this compound often requires sophisticated catalytic methods to control regioselectivity and achieve high yields. These methods represent the forefront of synthetic organic chemistry, offering precision and efficiency.
Regioselective Bromination Techniques on Fluoro-Substituted Aromatics
Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are crucial intermediates in organic synthesis. nih.gov The primary challenge in the synthesis of this compound via bromination of the precursor, 1,3-difluoro-5-isopropylbenzene, is directing the bromine atom to the correct position. The directing effects of the existing substituents—two fluoro groups and an isopropyl group—are critical. Fluoro groups are ortho-, para-directing deactivators, while the isopropyl group is an ortho-, para-directing activator. The target C2 position is ortho to one fluorine atom and meta to both the second fluorine and the isopropyl group.
Achieving high regioselectivity in such a system often requires specific reagents and conditions. Reagents like N-bromosuccinimide (NBS), often used in combination with a catalyst or under specific initiation conditions, can provide the desired selectivity. nih.govresearchgate.net The choice of solvent and catalyst can significantly influence the outcome of the bromination reaction. researchgate.net For instance, zeolites have been shown to induce high para-selectivity in the electrophilic bromination of some aromatic substrates. nih.gov The development of regioselective bromination methods is a continuing area of focus, as aryl bromides are valuable precursors for cross-coupling reactions. nih.govresearchgate.netnih.gov
Table 1: Comparison of Brominating Agents for Aromatic Compounds
| Reagent | Typical Conditions | Selectivity | Notes |
|---|---|---|---|
| Molecular Bromine (Br₂) with Lewis Acid (e.g., FeBr₃) | Dark, often in a halogenated solvent | Can be difficult to control; may lead to polybromination | A classic method for activated and deactivated rings. |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or acid catalyst (e.g., H₂SO₄) | Generally provides good selectivity, especially with a catalyst | A versatile reagent for both allylic and aromatic bromination. nih.gov |
| Tetraalkylammonium tribromides | Mild conditions, various solvents | Can offer high para-selectivity for certain substrates like phenols nih.gov | Often provides a single bromine source in a controlled manner. |
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura coupling for isopropyl introduction)
An alternative synthetic route involves forming a key carbon-carbon bond via a metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, typically employing a palladium catalyst to couple an organoboron compound with an organohalide. fishersci.co.ukfishersci.comnih.gov
In the context of synthesizing this compound, one could envision a strategy starting with a dibrominated difluorobenzene precursor, such as 1,5-dibromo-2,4-difluorobenzene. A selective mono-coupling reaction with an isopropylboronic acid or ester would introduce the isopropyl group at the C5 position. This approach benefits from the mild reaction conditions, low toxicity of reagents, and the commercial availability of a wide range of boronic acids. fishersci.co.uknih.gov The reactivity of the halide coupling partner is typically I > Br > OTf >> Cl. fishersci.com
The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, and solvent. Modern palladium catalysts, often featuring sophisticated phosphine (B1218219) ligands, can achieve high turnover numbers and are effective for a broad scope of substrates. nih.gov
Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction
| Component | Function | Examples |
|---|---|---|
| Catalyst | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination) | Pd(PPh₃)₄, PdCl₂(dppf), CataXCium A Pd G3 nih.gov |
| Organoboron Reagent | Source of the nucleophilic carbon group | Isopropylboronic acid, Potassium isopropyltrifluoroborate |
| Organohalide | Electrophilic coupling partner | 1,5-dibromo-2,4-difluorobenzene |
| Base | Activates the organoboron species and facilitates the catalytic cycle | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, Water, Alcohols fishersci.co.uk |
Photoredox Catalysis in Halogenated Aromatic Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a variety of bond formations under mild conditions. mdpi.comrsc.org This methodology can be applied to the synthesis of halogenated aromatic compounds through several distinct mechanistic pathways. nih.govresearchgate.net
For the synthesis of this compound, photoredox catalysis could potentially be employed in the bromination step. The process can involve the generation of bromine radicals from a suitable source, which then react with the aromatic substrate. Alternatively, the photocatalyst can interact directly with the aromatic compound. For instance, an excited photocatalyst can reduce an aromatic halide to generate an aryl radical, which can then participate in further reactions. mdpi.com This approach offers an alternative to traditional methods that may require harsh conditions or toxic reagents. rsc.org Iridium and organic dyes are common photocatalysts used in these transformations. nih.govmdpi.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.
Solvent-Free and Reduced-Solvent Reaction Conditions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Solvent-free reaction conditions (SFRC) are an increasingly popular technique for the efficient and selective synthesis of organic compounds, including halogenated aromatics. researchgate.net Reactions can be performed by grinding solid reactants together, sometimes with the aid of ball milling, or by simply heating a mixture of neat reactants. cmu.edu These methods can lead to reduced pollution, lower costs, and simpler processing. cmu.edu In some cases, solid-state reactions have been shown to be more efficient and selective than their solution-phase counterparts. cmu.edu
For the synthesis of this compound, a solvent-free bromination could be explored using a solid brominating agent and a catalyst, potentially activated by grinding or gentle heating. researchgate.net Similarly, cross-coupling reactions can sometimes be performed in water or with minimal solvent, which significantly improves the environmental profile of the process. fishersci.co.uk
Catalyst Reuse and Recyclability
Catalytic reagents are superior to stoichiometric reagents because they can, in principle, be used in small amounts and recycled. nih.gov A major goal in sustainable synthesis is the development of methods for catalyst reuse. This is particularly relevant for expensive and potentially toxic heavy metal catalysts like palladium, which is commonly used in cross-coupling reactions.
One strategy is the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). researchgate.netrsc.org This allows for easy separation of the catalyst by filtration at the end of the reaction. Another approach involves immobilizing a homogeneous catalyst on a solid support, such as a polymer or magnetic nanoparticles. nih.gov This combines the high activity and selectivity of homogeneous catalysts with the ease of separation of heterogeneous ones. For example, magnetic nanoparticles coated with a catalytic species can be readily removed from the reaction mixture using an external magnet and reused in subsequent batches. nih.gov The development of robust and recyclable catalysts is critical for the industrial-scale application of these synthetic methods. researchgate.net
Atom Economy and Reaction Efficiency Optimization
In the synthesis of complex molecules such as this compound, the principles of green chemistry are increasingly pivotal in guiding route design and process development. robomag.net Central to these principles are atom economy and reaction efficiency, which aim to maximize the incorporation of reactant materials into the final product and minimize waste generation. nih.gov The optimization of synthetic pathways towards this halogenated and alkylated difluorobenzene derivative involves a critical evaluation of each chemical transformation, from the choice of reagents and catalysts to the reaction conditions.
The synthesis of polysubstituted benzenes typically involves a series of electrophilic aromatic substitution (EAS) reactions. fiveable.mefiveable.me A plausible synthetic route to this compound could start from 1,3-difluorobenzene, followed by Friedel-Crafts alkylation to introduce the isopropyl group, and subsequent bromination. The order of these steps is crucial and dictated by the directing effects of the substituents. libretexts.org Optimizing the atom economy and efficiency of such a sequence requires a departure from classical methods that often use stoichiometric amounts of reagents and generate significant waste.
Modern approaches focus on the use of catalytic systems and the optimization of reaction conditions to improve both yield and environmental footprint. robomag.net For instance, traditional Friedel-Crafts alkylation reactions often employ stoichiometric amounts of Lewis acids like AlCl₃, which are hydrolyzed during workup, generating large volumes of acidic waste. The atom economy of such a process is inherently poor. A greener alternative involves the use of solid acid catalysts, such as zeolites. rsc.org Zeolites are microporous aluminosilicates that can be shape-selective, potentially improving regioselectivity, and can be easily recovered and reused, thus minimizing waste. rsc.org
Similarly, the bromination of the aromatic ring, another key step, can be optimized for better atom economy. Classical bromination using elemental bromine (Br₂) and a Lewis acid catalyst like FeBr₃ is effective but co-generates HBr as a byproduct. byjus.com More atom-economical approaches might utilize N-bromosuccinimide (NBS) as a brominating agent, especially in conjunction with a recyclable catalyst, which can offer higher selectivity and produce a more environmentally benign succinimide (B58015) byproduct. nih.gov
The tables below provide a comparative analysis of the theoretical atom economy for key synthetic steps, highlighting the advantages of more modern, optimized methodologies.
Table 1: Atom Economy Comparison for Friedel-Crafts Alkylation of 1,3-Difluorobenzene
| Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Classical (Stoichiometric AlCl₃) | 1,3-Difluorobenzene, Isopropyl chloride, AlCl₃ | 1,3-Difluoro-5-isopropylbenzene | HCl, Al(OH)₃ (after workup) | ~48% |
| Catalytic (Zeolite) | 1,3-Difluorobenzene, Isopropyl chloride (or Propene) | 1,3-Difluoro-5-isopropylbenzene | HCl (or none if propene is used) | >95% (with propene) |
Note: Atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. The calculation for the classical method includes the Lewis acid as a reactant due to its stoichiometric use and subsequent consumption.
Table 2: Atom Economy Comparison for Bromination of 1,3-Difluoro-5-isopropylbenzene
| Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Classical (Br₂/FeBr₃) | 1,3-Difluoro-5-isopropylbenzene, Br₂ | This compound | HBr | ~66% |
| Alternative (NBS) | 1,3-Difluoro-5-isopropylbenzene, N-Bromosuccinimide | This compound | Succinimide | ~57% |
Reaction efficiency is not solely defined by atom economy but also encompasses reaction yield, selectivity, and energy consumption. nih.gov The optimization process, therefore, involves a multi-faceted approach. For the synthesis of this compound, this would entail:
Catalyst Selection: Employing heterogeneous, recyclable catalysts like zeolites for alkylation to minimize waste and simplify purification. rsc.org
Reagent Choice: Using reagents that offer high selectivity and generate benign byproducts, such as considering alternative brominating agents. nih.gov
Process Intensification: Exploring continuous flow reactors which can offer better control over reaction parameters, improve safety, and increase throughput.
Solvent Minimization: Selecting environmentally benign solvents or, where possible, conducting reactions under solvent-free conditions.
By integrating these strategies, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and efficient manufacturing process.
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1,3 Difluoro 5 Propan 2 Yl Benzene
Transformations Involving the Aromatic Bromine Atom
The bromine atom is the most probable site for transformations due to the relative weakness of the C-Br bond compared to the C-F and C-H bonds of the aromatic ring.
Cross-Coupling Chemistry (e.g., Suzuki, Heck, Sonogashira, Negishi, Stille)
The C(sp²)–Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for forming new carbon-carbon bonds. organic-chemistry.orgnih.gov
Suzuki-Miyaura Coupling: This reaction would involve coupling with an organoboron reagent, typically a boronic acid or ester. For fluorinated aryl bromides, this reaction is generally efficient. mdpi.comresearchgate.net The presence of electron-withdrawing fluorine atoms can enhance the rate-determining oxidative addition step to the palladium(0) catalyst. Standard conditions would likely involve a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system like toluene/water or dioxane/water. researchgate.net
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene. organic-chemistry.org This transformation is also well-precedented for fluorinated aryl bromides. mdpi.com Typical conditions include a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand or N-heterocyclic carbene (NHC) ligand, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent like DMF or NMP at elevated temperatures. nih.govbeilstein-journals.org The electronic nature of the substituents would influence the reaction efficiency.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org The reaction is generally tolerant of a wide range of functional groups and is performed under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org
Negishi Coupling: This reaction utilizes a pre-formed organozinc reagent to couple with the aryl bromide. organic-chemistry.org It is known for its high functional group tolerance. The reaction would proceed via a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination, catalyzed by a palladium or nickel complex. nih.govorganic-chemistry.org
Stille Coupling: The Stille reaction employs an organotin (stannane) reagent. bluffton.edu While effective, the toxicity of organotin compounds has led to a preference for other coupling methods like Suzuki or Negishi. The mechanism is similar to other palladium-catalyzed cross-couplings. nih.govnih.gov
The following table summarizes typical conditions for these cross-coupling reactions with aryl bromides, which would be applicable to the title compound.
| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |
| Suzuki | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane |
| Heck | Alkene | Pd(OAc)₂, Palladacycles | Et₃N, K₂CO₃ | DMF, NMP |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF |
| Negishi | R-ZnX | Pd(PPh₃)₄, Ni(acac)₂ | (None required) | THF, Dioxane |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | (None required) | THF, Toluene |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The C-Br bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile.
Grignard Reagents: The formation of the corresponding Grignard reagent, 2,6-difluoro-4-(propan-2-yl)phenylmagnesium bromide, would be achieved by reacting the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com The reaction is sensitive to moisture and requires anhydrous conditions. libretexts.org The presence of fluorine atoms on the ring is generally tolerated in Grignard formations from aryl bromides. google.com
Organolithium Reagents: Organolithium species can be formed either by direct reaction with lithium metal or, more commonly, through lithium-halogen exchange. wikipedia.org Reaction with a strong organolithium base like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C) in a solvent like THF or hexane (B92381) would rapidly and cleanly exchange the bromine for lithium. wikipedia.orguniurb.it This method is often preferred for its speed and compatibility with various functional groups. sigmaaldrich.com These reagents are extremely strong bases and nucleophiles. bluffton.eduwikipedia.org
Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org For an SNAr reaction to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.org
In 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene, the fluorine atoms are electron-withdrawing, but they are not as strongly activating as a nitro group. Furthermore, neither fluorine is in the activating para position relative to the bromine. Therefore, direct SNAr displacement of the bromide anion by a nucleophile is highly unlikely to occur under standard conditions. The aromatic ring is not sufficiently electron-deficient at the C-Br carbon to facilitate this reaction pathway. libretexts.org
Reactivity of the Aromatic Fluorine Atoms
The C-F bond is the strongest single bond to carbon in organic chemistry, making it exceptionally stable and generally unreactive. chem8.orgrsc.org
C-F Bond Activation and Functionalization Strategies
Activating the C-F bond for substitution is a significant challenge and typically requires harsh conditions or specialized transition-metal catalysts. chem8.orgrsc.org
Transition-Metal Catalysis: Certain low-valent transition metal complexes (e.g., involving Ni, Rh, or Pd) can insert into a C-F bond via oxidative addition, but this is much more difficult than insertion into C-Br or C-I bonds. chem8.org Often, these reactions require specific directing groups or highly reactive reagents like s-block metal complexes. chem8.orgrsc.org
Harsh Conditions: In the absence of strong activating groups, displacing a fluorine atom via nucleophilic aromatic substitution would require extremely harsh conditions (high temperatures and pressures) and is not a common synthetic strategy. masterorganicchemistry.com
Hydrogen Bonding: In specific contexts, hydrogen bond donors like hexafluoroisopropanol (HFIP) can activate benzylic C-F bonds, but this is not applicable to aryl fluorides. frontiersin.org
For this compound, functionalization via C-F bond activation would be synthetically challenging and would likely proceed at the C-Br bond under most conditions.
Influence of Fluorine on Ring Reactivity and Regioselectivity
The substituents on the benzene (B151609) ring profoundly influence its reactivity and the regioselectivity of subsequent reactions.
Electronic Effects:
Isopropyl Group: The isopropyl group is a weak electron-donating group through induction and hyperconjugation (+I), thus it is an activating group and is also ortho, para-directing. vedantu.com
Bromine: Similar to fluorine, bromine is deactivating (-I) but ortho, para-directing (+R).
Regioselectivity: In an electrophilic aromatic substitution reaction on the intact ring (a hypothetical scenario, as reactions at the C-Br bond are more likely), the directing effects of the substituents would compete. The isopropyl group activates the ring, while the halogens deactivate it. studymind.co.ukyoutube.com The most activated positions are ortho and para to the isopropyl group (C4 and C6). The fluorine atoms direct to their para position (C4) and their ortho positions (C2 and C4, C2 and C6). The bromine directs to its ortho and para positions (C1, C3, and C5 - all already substituted). The cumulative effect strongly directs an incoming electrophile to the C4 position, which is para to the activating isopropyl group and para to one of the fluorine atoms. The C6 position is less favored due to potential steric hindrance from the adjacent isopropyl group.
The following table summarizes the electronic effects of the substituents.
| Substituent | Inductive Effect (-I/+I) | Resonance Effect (+R/-R) | Overall Effect on EAS | Directing Influence |
| -F | Strong -I (withdrawing) | Weak +R (donating) | Deactivating | ortho, para |
| -Br | Strong -I (withdrawing) | Weak +R (donating) | Deactivating | ortho, para |
| -CH(CH₃)₂ | Weak +I (donating) | (Hyperconjugation) | Activating | ortho, para |
In nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the fluorine atoms makes the ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the fluorines. masterorganicchemistry.comnih.gov This is why SNAr reactions on polyfluorinated aromatics are common, typically displacing one of the fluorine atoms if a strong activating group is also present. researchgate.net
Defluorination Pathways under Specific Conditions
The presence of two fluorine atoms on the benzene ring, activated by the bromine atom, suggests that this compound could undergo nucleophilic aromatic substitution (SNAr) under specific conditions, leading to defluorination. The rate and regioselectivity of such reactions would be dictated by the nature of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles are generally required to displace a fluoride (B91410) from an aromatic ring.
A plausible defluorination pathway could involve the reaction with a strong nucleophile, such as an alkoxide or an amine, at elevated temperatures. The reaction would likely proceed via a Meisenheimer complex intermediate, where the negative charge is stabilized by the electron-withdrawing fluorine and bromine substituents.
Hypothetical Defluorination Reaction Data:
| Nucleophile | Solvent | Temperature (°C) | Major Product | Yield (%) |
| Sodium methoxide | Methanol | 80 | 2-bromo-1-fluoro-5-isopropyl-3-methoxybenzene | 65 |
| Piperidine | DMF | 100 | 1-(2-bromo-6-fluoro-4-isopropylphenyl)piperidine | 58 |
| Sodium hydroxide | Water/DMSO | 120 | 2-bromo-6-fluoro-4-isopropylphenol | 45 |
This data is hypothetical and based on the general reactivity of fluorinated aromatic compounds.
Chemical Transformations of the Isopropyl Moiety
The isopropyl group attached to the aromatic ring is a site for various chemical transformations, most notably oxidation reactions at the benzylic position.
The tertiary benzylic C-H bond in the isopropyl group is susceptible to oxidation by strong oxidizing agents. This reaction typically proceeds via a radical mechanism to form a benzylic radical, which is then further oxidized. Depending on the reaction conditions and the oxidant used, the oxidation can yield a tertiary alcohol, a ketone (via rearrangement and subsequent oxidation), or cleavage of the isopropyl group.
For instance, treatment with a strong oxidant like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions would likely lead to the oxidation of the isopropyl group. Milder, more selective oxidizing agents could potentially yield the corresponding tertiary alcohol, 2-(2-bromo-1,3-difluorophenyl)propan-2-ol.
Hypothetical Oxidation Reaction Data:
| Oxidizing Agent | Solvent | Temperature (°C) | Major Product | Yield (%) |
| KMnO₄ | Water/Pyridine | 100 | 1-(2-bromo-1,3-difluorophenyl)ethan-1-one | 40 |
| CrO₃/H₂SO₄ | Acetone | 0 | 2-(2-bromo-1,3-difluorophenyl)propan-2-ol | 55 |
| m-CPBA | Dichloromethane | 25 | 2-(2-bromo-1,3-difluorophenyl)propan-2-ol | 60 |
This data is hypothetical and based on known benzylic oxidation reactions of isopropyl-substituted arenes.
In the context of the reactions of the isopropyl group of this compound, stereochemical considerations would become relevant if a reaction introduces a new chiral center or if the molecule itself were chiral. Since the starting material is achiral, any reaction that creates a chiral center at the benzylic position would result in a racemic mixture of enantiomers, unless a chiral catalyst or reagent is employed to induce stereoselectivity. For instance, if a hypothetical enantioselective hydroxylation of the benzylic C-H bond were to be developed, it would lead to the formation of one enantiomer of 2-(2-bromo-1,3-difluorophenyl)propan-2-ol in excess.
Advanced Spectroscopic and Structural Characterization for In Depth Research on 2 Bromo 1,3 Difluoro 5 Propan 2 Yl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution NMR spectroscopy offers a powerful, non-destructive method to probe the structure of 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete structural map can be assembled.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Assignmenthuji.ac.il
A comprehensive structural assignment is achieved by integrating data from ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique information about the chemical environment of the respective nuclei.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
Isopropyl Group: A septet corresponding to the single methine proton (-CH) is anticipated, coupled to the six equivalent protons of the two methyl groups. These methyl protons would appear as a doublet.
Aromatic Ring: Two signals are expected for the aromatic protons. The proton at the C4 position will appear as a triplet due to coupling with the two adjacent fluorine atoms. The proton at the C6 position is also expected to show splitting, likely a triplet, from coupling to the adjacent fluorine atom and the more distant fluorine atom.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.
Aromatic Carbons: Six distinct signals are expected for the benzene (B151609) ring carbons. The chemical shifts will be influenced by the attached substituents (Bromo, Fluoro, and Isopropyl groups). Carbons directly bonded to fluorine will show characteristic large C-F coupling constants. The carbon attached to the bromine atom (C2) will also have a distinct chemical shift.
Isopropyl Carbons: Two signals will correspond to the isopropyl group: one for the methine carbon and one for the two equivalent methyl carbons.
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the substitution pattern of the fluorine atoms. Two signals are expected, corresponding to the two chemically non-equivalent fluorine atoms at the C1 and C3 positions. These signals will exhibit coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF and ⁴JHF).
A summary of predicted NMR data is presented below.
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | 3.0 - 3.5 | Septet | ~7 Hz | Isopropyl CH |
| ¹H | 1.2 - 1.4 | Doublet | ~7 Hz | Isopropyl CH₃ |
| ¹H | 6.8 - 7.2 | Triplet | J(H,F) ~8-10 Hz | Aromatic C4-H |
| ¹H | 6.8 - 7.2 | Triplet | J(H,F) ~8-10 Hz | Aromatic C6-H |
| ¹³C | 155 - 165 | Doublet of Doublets | ¹J(C,F) > 240 Hz | C1, C3 |
| ¹³C | 95 - 105 | Singlet or Triplet | C2 | |
| ¹³C | 110 - 120 | Doublet | ²J(C,F) ~20-25 Hz | C4, C6 |
| ¹³C | 145 - 155 | Triplet | C5 | |
| ¹³C | 30 - 35 | Singlet | Isopropyl CH | |
| ¹³C | 20 - 25 | Singlet | Isopropyl CH₃ |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximityhuji.ac.il
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms and their spatial relationships, confirming the assignments made from 1D spectra. emerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. emerypharma.com A cross-peak would be observed between the isopropyl methine proton and the isopropyl methyl protons, confirming the isopropyl fragment. It would also help to confirm couplings between aromatic protons, if any are present. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com This allows for the unambiguous assignment of the signals for the isopropyl CH and CH₃ groups, as well as the aromatic C4-H and C6-H groups in the ¹³C spectrum. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range C-H correlations). youtube.com Key HMBC correlations would include:
From the isopropyl methyl protons to the isopropyl methine carbon and to the aromatic C5 carbon.
From the isopropyl methine proton to the aromatic C4, C6, and C5 carbons.
From the aromatic protons to adjacent and geminal carbons, helping to piece together the aromatic ring's substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. huji.ac.il This is particularly useful for conformational analysis. A key expected correlation would be between the isopropyl methine proton and the aromatic proton at C6, confirming the proximity of the isopropyl group to that side of the ring.
Dynamic NMR Studies for Conformational Analysis and Restricted Rotations
The presence of two fluorine atoms ortho to the bulky isopropyl group may lead to hindered rotation around the C(aryl)-C(isopropyl) bond. This phenomenon can be investigated using dynamic NMR (DNMR) spectroscopy, which involves acquiring spectra at various temperatures. researchgate.net
At low temperatures, the rotation might be slow enough on the NMR timescale to allow for the observation of distinct signals for the two methyl groups of the isopropyl substituent, which would otherwise be equivalent. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a single averaged signal at higher temperatures. youtube.com Analysis of these temperature-dependent spectral changes can provide quantitative information about the energy barrier to rotation. scielo.org.mx
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the precise molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.
Exact Mass Determination and Elemental Composition Analysis
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the elemental composition is C₉H₉BrF₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁹F, ⁷⁹Br), is 233.98557 Da. uni.lu An HRMS measurement confirming this exact mass to within a few parts per million (ppm) provides strong evidence for the proposed elemental formula.
Fragmentation Pathway Elucidation for Structural Confirmation
Electron Ionization (EI) mass spectrometry typically causes the molecular ion to fragment in a predictable manner, providing a "fingerprint" that helps to confirm the structure. The fragmentation of this compound is expected to follow pathways common for alkyl-substituted aromatic compounds. youtube.com
A primary and highly probable fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This results in the formation of a stable secondary benzylic carbocation. This cation is resonance-stabilized and is often observed as a prominent peak in the mass spectrum (m/z ≈ 219/221). youtube.com This benzylic cation can further rearrange to a highly stable tropylium (B1234903) ion, a common feature in the mass spectra of alkylbenzenes. youtube.com
Other potential fragmentation pathways could include:
Loss of a bromine radical (•Br), leading to a C₉H₉F₂⁺ fragment.
Cleavage of the entire isopropyl group, resulting in a C₆H₃BrF₂⁺ fragment.
Successive loss of HF molecules, although this is generally less common in initial fragmentation steps.
The analysis of these fragmentation patterns provides corroborating evidence for the assigned structure of the parent molecule.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Symmetry
No experimental FT-IR or Raman spectra for this compound could be located. This data is crucial for identifying the characteristic vibrational modes of the functional groups present in the molecule and for providing insights into its molecular symmetry. While general vibrational frequencies for related substituted benzene derivatives are known, specific data for the target compound is necessary for a detailed and accurate analysis.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties
There is no available research detailing the UV-Vis absorption or fluorescence emission properties of this compound. Such studies are necessary to understand the electronic transitions within the molecule, its color (or lack thereof), and its potential as a fluorescent probe or other photophysically active material.
Theoretical and Computational Chemistry Studies of 2 Bromo 1,3 Difluoro 5 Propan 2 Yl Benzene
Quantum Chemical Calculations (e.g., DFT)
Geometry Optimization and Conformational Analysis
No published studies on the geometry optimization or conformational analysis of 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene were found. Such a study would typically involve using computational methods like Density Functional Theory (DFT) to determine the most stable three-dimensional structure of the molecule and identify its various low-energy conformers.
Electronic Structure Analysis (HOMO-LUMO Energies, Frontier Molecular Orbital (FMO) Distributions)
Information regarding the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions for this compound, is not available in the current scientific literature. These parameters are crucial for understanding the molecule's reactivity and electronic properties.
Electrostatic Potential Surface (EPS) Mapping and Charge Distribution
No data from electrostatic potential surface mapping or charge distribution analysis for this compound could be located. This type of analysis is used to visualize the electron density around the molecule and predict sites susceptible to electrophilic or nucleophilic attack.
Reaction Pathway Modeling and Transition State Analysis
Prediction of Reactivity and Regioselectivity in Chemical Transformations
There are no available studies that model the reaction pathways or predict the reactivity and regioselectivity of this compound in chemical transformations.
Energy Barriers and Thermodynamic Parameters for Key Reactions
Without reaction pathway modeling, data on the energy barriers and thermodynamic parameters for key reactions involving this compound are also unavailable.
Molecular Dynamics Simulations
As of late 2025, a thorough review of scientific literature and computational chemistry databases reveals no specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for investigating intermolecular interactions and solvent effects, this particular compound does not appear to have been the subject of such detailed computational analysis in published research.
Generally, MD simulations for a molecule like this compound would be valuable in understanding its behavior in various environments. For instance, simulations could elucidate the nature of non-covalent interactions, such as halogen bonding involving the bromine atom and hydrogen bonding with protic solvents. Furthermore, the influence of the fluorine and isopropyl substituents on the molecule's conformational flexibility and solvation structure could be explored. Such studies would provide insights into its miscibility, solubility, and transport properties in different media. However, at present, no such specific research findings are available for this compound.
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Activities
There is currently a lack of published Quantitative Structure-Property Relationship (QSPR) models specifically developed for or including this compound for the prediction of non-biological activities such as material properties or environmental persistence. QSPR modeling establishes correlations between the structural features of molecules and their physicochemical properties.
While general QSPR models exist for predicting properties like boiling point, vapor pressure, and octanol-water partition coefficient, which could be applied to this compound, no studies have specifically focused on building or validating a model with a dataset that includes this compound. The development of such a model would require a curated dataset of related brominated and fluorinated aromatic compounds with experimentally determined properties.
For a molecule with its specific substitution pattern, a dedicated QSPR study could be beneficial for predicting its environmental fate, such as its potential for bioaccumulation or its degradation pathways. The electronic and steric parameters of the bromo, fluoro, and isopropyl groups would be key descriptors in such a model. However, the absence of this compound in publicly available QSPR studies and their associated datasets prevents a detailed discussion of its predicted non-biological properties based on this methodology.
Below is a table of predicted physicochemical properties for this compound, which would be typical inputs or outputs for QSPR models. These are generally calculated using computational software and have not been experimentally verified or used in a specific QSPR study for this compound.
| Property | Predicted Value | Notes |
| Molecular Weight | 235.07 g/mol | --- |
| XlogP3 | 4.1 | A measure of lipophilicity. |
| Hydrogen Bond Donors | 0 | --- |
| Hydrogen Bond Acceptors | 2 | The fluorine atoms. |
| Rotatable Bond Count | 1 | The bond between the benzene (B151609) ring and the isopropyl group. |
| Exact Mass | 233.9855 g/mol | --- |
| Monoisotopic Mass | 233.9855 g/mol | --- |
| Topological Polar Surface Area | 0 Ų | --- |
| Heavy Atom Count | 12 | --- |
| Formal Charge | 0 | --- |
| Complexity | 189 | --- |
Information Not Available for "this compound" in Requested Applications
Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information or research findings were found for the chemical compound This compound corresponding to the applications detailed in the requested article outline.
The search did not yield any data on the use of this specific compound as a versatile synthetic building block in the following areas:
Applications of 2 Bromo 1,3 Difluoro 5 Propan 2 Yl Benzene As a Versatile Synthetic Building Block
Precursor in Advanced Materials Science:
No information was found regarding its use as a monomer for specialty polymers such as conductive polymers or liquid crystals.
There are no available studies on its application as a building block for optoelectronic materials, including OLEDs or organic photovoltaics.
Its role as a ligand or catalytic auxiliary in organometallic chemistry is not documented in the available literature.
Intermediate in the Synthesis of Complex Molecular Architectures:
No synthetic routes were found that utilize this compound for the construction of polycyclic aromatic compounds or heterocycles.
There is no information on its use in the synthesis of chiral scaffolds or atropisomers.
While information exists for structurally similar compounds, such as other brominated and fluorinated benzene (B151609) derivatives, the strict requirement to focus solely on 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene prevents the inclusion of such data. Basic chemical identifiers and supplier information for the compound are available, but detailed research findings on its applications as specified are absent. uni.lu
Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy.
Role in Agrochemical and Industrial Chemical Development (as synthetic intermediate, not active ingredient)
extensive research has not revealed specific, publicly available studies or detailed research findings that document the direct application of this compound as a synthetic intermediate in the commercial production of specific agrochemicals or industrial chemicals. Halogenated benzene derivatives, as a class of compounds, are widely recognized for their utility as versatile building blocks in organic synthesis. The presence of bromine and fluorine atoms on the benzene ring of this compound suggests its potential for use in a variety of chemical reactions to construct more complex molecules.
In principle, the bromo- and fluoro-substituents can be manipulated through various synthetic transformations. The bromine atom, for instance, is amenable to participation in cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming new carbon-carbon bonds. This would allow for the attachment of other organic fragments to the benzene ring, a common strategy in the synthesis of active ingredients for agrochemicals and other industrial products. The fluorine atoms can influence the electronic properties of the molecule and can be retained in the final product to enhance its biological activity or modify its physical properties.
While the potential for this compound to serve as an intermediate is chemically plausible, the absence of concrete examples in scientific literature and patents prevents a detailed discussion of its role in this context. Therefore, no data table of derived compounds or detailed research findings can be presented.
Environmental Implications and Green Chemistry Considerations of Halogenated Aromatics, with Relevance to 2 Bromo 1,3 Difluoro 5 Propan 2 Yl Benzene
Environmental Fate and Transformation Pathways
The environmental fate of a chemical compound is determined by its susceptibility to various degradation processes. For halogenated aromatics like 2-bromo-1,3-difluoro-5-(propan-2-yl)benzene, both abiotic and biotic pathways play a role in their transformation in the environment.
Abiotic degradation involves the breakdown of a chemical by non-biological processes. For aromatic compounds, photodegradation and hydrolysis are two of the primary abiotic transformation pathways.
Photodegradation:
Polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives can be transformed in the environment through processes catalyzed by sunlight. tandfonline.com The persistence of PAHs in the atmosphere is influenced by factors such as sunlight intensity, temperature, and humidity. pjoes.com Photodegradation of halogenated aromatic compounds can occur through the absorption of light energy, leading to the cleavage of the carbon-halogen bond. The rate of photodegradation is dependent on the specific halogen present.
Hydrolysis:
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of halogenated aromatic compounds to hydrolysis depends on the nature of the halogen and the structure of the aromatic ring.
Aryl Halides: The carbon-halogen bond in aryl halides is generally strong and resistant to hydrolysis. This is due to the overlap of the lone pair of electrons on the halogen with the delocalized π-electron system of the benzene (B151609) ring, which gives the C-X bond some double-bond character. savemyexams.com
Influence of Halogen Type: The strength of the carbon-halogen bond decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, aryl fluorides are exceptionally resistant to hydrolysis, while aryl bromides are more susceptible to cleavage than their chloro and fluoro analogs. quora.com For this compound, the C-Br bond would be the most likely site for initial hydrolytic attack, while the C-F bonds would be expected to be highly stable.
The following table summarizes the relative bond energies of carbon-halogen bonds, which influences their susceptibility to cleavage.
| Bond | Bond Energy (kJ/mol) | Relative Reactivity to Hydrolysis |
| C-F | ~485 | Very Low |
| C-Cl | ~340 | Low |
| C-Br | ~285 | Moderate |
| C-I | ~210 | High |
This table provides generalized data for aryl halides.
The biodegradation of halogenated aromatic compounds by microorganisms is a key process in their removal from the environment. nih.gov The structure of the compound, including the type and number of halogen substituents, plays a crucial role in its biodegradability.
Enzymatic Dehalogenation:
The initial and often most challenging step in the microbial degradation of halogenated aromatics is the cleavage of the carbon-halogen bond, a process known as dehalogenation. nih.gov This is catalyzed by a diverse group of enzymes called dehalogenases. nih.govscispace.com These enzymes can function under both aerobic and anaerobic conditions and employ various mechanisms, including:
Oxidative Dehalogenation: Dioxygenase enzymes can incorporate one or two oxygen atoms into the aromatic ring, leading to the formation of a catechol derivative and the subsequent removal of the halogen. nih.gov
Reductive Dehalogenation: Under anaerobic conditions, the halogen substituent is removed and replaced by a hydrogen atom.
Hydrolytic Dehalogenation: A hydroxyl group from water directly replaces the halogen substituent.
Influence of Halogen Type on Biodegradation:
The high stability of the C-F bond makes fluorinated aromatic compounds particularly resistant to microbial degradation. researchgate.netnih.gov Enzymes that can cleave C-Cl or C-Br bonds are not always effective against C-F bonds. researchgate.net Therefore, for this compound, the C-Br bond would be the more likely target for initial enzymatic attack. The presence of the two fluorine atoms would likely contribute to the persistence of the difluorinated benzene ring.
Role of the Isopropyl Group:
The presence of alkyl substituents on the aromatic ring can also influence microbial degradation. nih.govmdpi.com The isopropyl group on this compound may affect the accessibility of the compound to microbial enzymes and could potentially be a site for initial oxidative attack.
Strategies for Minimizing Environmental Impact in Synthesis and Disposal
Green chemistry principles aim to reduce the environmental impact of chemical processes, including the synthesis and disposal of specialty chemicals like this compound. gspchem.comdistil.market
Biodegradable Solvents:
Traditional synthesis of halogenated aromatic compounds often employs hazardous and non-biodegradable solvents. Green chemistry promotes the use of safer, renewable, and biodegradable alternatives. sigmaaldrich.com
| Traditional Solvent | Green Alternative | Properties of Green Alternative |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. youtube.com |
| N,N-Dimethylformamide (DMF) | Cyrene™ | Bio-based, biodegradable, low toxicity. youtube.com |
| Toluene | p-Cymene | Bio-based, lower toxicity. core.ac.uk |
| Hexane (B92381) | Heptane | Lower VOC emissions, safer for lab environments. youtube.com |
This table presents some examples of greener solvent alternatives.
Greener Brominating Reagents:
The use of molecular bromine (Br₂) in aromatic bromination poses significant safety and environmental hazards. rsc.org Green chemistry approaches focus on the development of safer and more efficient brominating agents.
In situ Generation of Bromine: Reagents that generate bromine in situ, such as a mixture of a bromide salt and an oxidant, can avoid the handling of liquid bromine. rsc.orgresearchgate.net
N-Bromosuccinimide (NBS): NBS is a solid reagent that is easier and safer to handle than liquid bromine and is effective for the bromination of a wide range of aromatic compounds. cambridgescholars.com
Minimizing waste generation and implementing effective recycling protocols are crucial for sustainable chemical manufacturing. unitopchemicals.comtheenvironmentalblog.org
Waste Reduction Strategies:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Catalysis: The use of catalysts can improve reaction efficiency, reduce the need for stoichiometric reagents, and minimize waste. gspchem.com
Inventory Management: Careful management of chemical inventories to avoid over-ordering and the expiration of reagents can significantly reduce waste. noahchemicals.com
Recycling Protocols:
Solvent Recycling: Many industrial solvents can be purified and reused, reducing the need for virgin solvent and minimizing disposal costs. hazardouswasteexperts.commedium.com
Halogenated Waste Segregation: It is important to segregate halogenated solvent waste from non-halogenated waste streams. allsource-environmental.comillinois.edu This is because the disposal of mixed waste is often more complex and costly. hazardouswasteexperts.com
By implementing these green chemistry principles, the environmental impact associated with the synthesis and disposal of halogenated aromatic compounds like this compound can be significantly reduced.
Q & A
Q. How does this compound behave under high-pressure conditions (e.g., crystallography or reaction kinetics)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
